3-(Hydroxymethyl)piperidin-2-one

Catalog No.
S3260920
CAS No.
25219-43-6
M.F
C6H11NO2
M. Wt
129.159
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Hydroxymethyl)piperidin-2-one

CAS Number

25219-43-6

Product Name

3-(Hydroxymethyl)piperidin-2-one

IUPAC Name

3-(hydroxymethyl)piperidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.159

InChI

InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9)

InChI Key

MCMKNOXDUBESOF-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)CO

Solubility

not available

3-(Hydroxymethyl)piperidin-2-one is a chemical compound characterized by a piperidine ring with a hydroxymethyl group attached at the third carbon and a carbonyl group at the second carbon. Its molecular formula is C6H11NO2, and it exists in a chiral form, with the (3R) configuration being the most studied. This compound is noteworthy for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups.

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, leading to derivatives such as 1-(3-carboxymethyl)piperidin-1-yl)ethanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding 1-(3-(hydroxymethyl)piperidin-1-yl)ethanol.
  • Substitution: The hydroxymethyl group can be substituted with various nucleophiles, allowing for the creation of diverse derivatives depending on the substituent used .

Research indicates that 3-(hydroxymethyl)piperidin-2-one exhibits significant biological activity. Its interactions with biological macromolecules, such as enzymes and receptors, are facilitated by hydrogen bonding from the hydroxymethyl group and the structural features of the piperidine ring. These interactions can modulate enzymatic activity and receptor binding, suggesting potential therapeutic applications in drug design .

The synthesis of 3-(hydroxymethyl)piperidin-2-one typically involves:

  • Reaction of Piperidine with Formaldehyde: Piperidine reacts with formaldehyde to form 3-(hydroxymethyl)piperidine.
  • Acetylation: The intermediate 3-(hydroxymethyl)piperidine is then acetylated using acetic anhydride to yield 3-(hydroxymethyl)piperidin-2-one.

Industrial methods often optimize these reactions for higher yields and purity, incorporating purification techniques like recrystallization or chromatography .

3-(Hydroxymethyl)piperidin-2-one has several applications:

  • Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter systems.
  • Analytical Chemistry: The compound has been utilized as an analytical standard in the analysis of volatile aldehydes, demonstrating its relevance in environmental monitoring .

Studies have shown that 3-(hydroxymethyl)piperidin-2-one interacts with specific molecular targets within biological systems. Its mechanism of action often involves modulation of enzyme activity and receptor interactions, which can influence metabolic pathways. The precise pathways depend on the context of use, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 3-(hydroxymethyl)piperidin-2-one:

Compound NameStructureUnique Features
1-(3-(Hydroxymethyl)piperidin-1-yl)propanoneStructureAdditional carbon in side chain
1-(3-(Hydroxymethyl)pyrrolidin-1-yl)ethanoneStructureFive-membered pyrrolidine ring instead of six-membered piperidine
2-HydroxymethylpyridineStructureContains a pyridine ring; different reactivity profile

Uniqueness: The unique combination of functional groups and the piperidine ring structure in 3-(hydroxymethyl)piperidin-2-one imparts distinct chemical reactivity and biological activity compared to these similar compounds. This specificity makes it valuable for targeted applications in medicinal chemistry and synthetic organic chemistry .

XLogP3

-0.1

Dates

Modify: 2023-08-19

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